N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14-4-6-15(7-5-14)25-10-11-26-20(25)23-24-21(26)30-13-19(27)22-17-9-8-16(28-2)12-18(17)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBWTHEGPTYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound with significant biological activity. Its structure includes a dimethoxyphenyl moiety and an imidazo[2,1-c][1,2,4]triazole ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 921859-26-9 |
Preliminary studies suggest that this compound may interact with specific biological targets such as receptors or enzymes. The presence of the thioacetamide group allows for nucleophilic substitution reactions, while the imidazo[2,1-c][1,2,4]triazole ring can participate in electrophilic substitutions. These interactions are crucial for understanding its potential therapeutic applications .
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Imidazole derivatives have shown potent activity against various cancer cell lines. One study reported IC values ranging from 80 to 200 nM against HCT-15 and HeLa cells for imidazole-containing compounds .
The unique combination of functional groups in this compound may confer similar anticancer efficacy.
Antimicrobial Activity
Another area of interest is the compound's antimicrobial potential. Compounds with imidazo[2,1-c][1,2,4]triazole moieties have been reported to possess antibacterial and antifungal activities. For example:
- MIC Studies : Some derivatives showed MIC values as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
- Anti-tubercular Activity : A related study synthesized novel compounds targeting Mycobacterium tuberculosis, revealing significant anti-tubercular activity with IC values ranging from 1.35 to 2.18 μM .
- Cytotoxicity Assessment : Compounds were evaluated for cytotoxicity on human embryonic kidney (HEK-293) cells. Most active compounds were found to be non-toxic at effective concentrations .
- Molecular Docking Studies : Molecular docking studies suggested that these compounds could effectively bind to target proteins involved in disease pathways, indicating their potential as drug candidates .
Scientific Research Applications
Anticancer Activity
Recent studies have identified N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide as a promising candidate for anticancer therapy. Its mechanism involves the inhibition of specific cancer cell proliferation pathways.
Case Study: Anticancer Screening
In a study focused on the synthesis and evaluation of triazole derivatives similar to this compound, it was reported that certain derivatives demonstrated significant growth inhibition against various cancer cell lines. For instance:
- Cell Lines Tested : SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H40 (lung cancer).
- Percent Growth Inhibition (PGI) : The most effective derivative showed PGIs of 86.61%, 85.26%, and 75.99%, respectively .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly targeting phosphodiesterases (PDEs), which are critical in various biological processes including inflammation and cancer progression.
Several studies have evaluated the enzyme inhibitory activity of related compounds:
- Inhibition of EGFR : One derivative displayed an IC50 value of 0.24 µM against the Epidermal Growth Factor Receptor (EGFR), indicating its potential in targeted cancer therapies .
- Enzyme Profiling : The compound has been shown to inhibit multiple kinases involved in tumor growth and metastasis.
Summary of Findings
The applications of this compound highlight its significant potential in medicinal chemistry:
- Anticancer Properties : Effective against various cancer cell lines with low IC50 values.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in cancer progression and inflammatory pathways.
Preparation Methods
Route 1: Cyclocondensation Followed by Thioalkylation
Key Steps :
- Thioalkylation with Chloroacetamide Derivative
Reaction Scheme :
Intermediate A + Phenacyl Bromide → Imidazo-Triazole-Thiol
Imidazo-Triazole-Thiol + 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide → Target Compound
Route 2: One-Pot Multi-Component Synthesis
Key Steps :
- In Situ Generation of Thiol Intermediate
- Coupling with Acetamide Precursor
Optimization and Mechanistic Insights
Catalytic Systems
Regioselectivity in Cyclization
- Steric hindrance from the p-tolyl group directs cyclization to the 3-position of the triazole ring, confirmed by NOESY NMR.
Analytical Characterization
Spectroscopic Data
| Parameter | Value |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, aryl-H), 6.58 (d, J=8.4 Hz, 1H, dimethoxyphenyl-H), 3.87 (s, 3H, OCH3), 3.79 (s, 3H, OCH3), 2.41 (s, 3H, CH3-p-tolyl) |
| 13C NMR (100 MHz, DMSO-d6) | δ 169.2 (C=O), 152.1 (triazole-C), 148.9 (imidazole-C), 132.4–114.7 (aryl-C), 56.1 (OCH3), 21.3 (CH3-p-tolyl) |
| HRMS (ESI+) | m/z Calculated: 494.1821 [M+H]+; Found: 494.1818 |
Purity Assessment
Comparative Evaluation of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 70–76% | 65–72% |
| Reaction Time | 18–20 h | 6–8 h |
| Scalability | High (gram-scale) | Moderate |
| Byproducts | Minimal | Thiourea traces |
Challenges and Solutions
- Thiol Oxidation : Use of N₂ atmosphere during thioalkylation prevents disulfide formation.
- Solubility Issues : DMF/THF mixtures improve dissolution of intermediates in large-scale runs.
Industrial Applicability
Q & A
Q. What are the key synthetic steps for preparing this compound, and what reaction conditions are critical?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Core formation : Cyclization of glyoxal derivatives with ammonia to form the imidazo-triazole core .
- Functionalization : Thioacetamide linkage via nucleophilic substitution using mercapto-triazole intermediates and chloroacetamide derivatives in aromatic solvents (e.g., DMF) with triethylamine as a base .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product .
- Critical conditions : Temperature control (60–80°C for cyclization), anhydrous solvents, and inert atmospheres to prevent oxidation .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions and connectivity .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1666 cm) .
- Melting point analysis : Assess purity (>95% purity if sharp melting range) .
Table 1 : Common Characterization Techniques
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| H NMR | Confirm aromatic protons | δ 7.87 (m, 4H, aryl) |
| HRMS | Verify molecular ion | [M+H] = 480.1540 |
| IR | Detect carbonyl groups | 1666 cm (C=O) |
Q. What preliminary biological activities have been reported for similar imidazo-triazole derivatives?
- Methodological Answer : Analogous compounds show:
- Anticancer activity : Inhibition of kinase pathways (IC values in µM range) via enzyme assays .
- Anti-inflammatory effects : Suppression of COX-2 in murine macrophage models .
- Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Catalyst screening : Use Pd/C or CuI for coupling reactions to minimize side products .
- Solvent optimization : Replace DMF with acetonitrile to enhance solubility of intermediates .
Q. How do structural modifications (e.g., substituents on aryl groups) affect bioactivity?
- Methodological Answer :
- p-Tolyl vs. fluorophenyl : Fluorine substitution increases metabolic stability but reduces solubility .
- 2,4-Dimethoxyphenyl : Enhances membrane permeability due to electron-donating groups, improving cellular uptake .
- SAR Table :
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Fluorophenyl | ↑ Kinase inhibition | |
| 4-Methoxyphenyl | ↑ Anti-inflammatory |
Q. How can contradictions in biological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols .
- Control for purity : Validate compound purity via HPLC (>98%) to exclude impurities affecting results .
- Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina to model binding to kinases (e.g., EGFR) using PDB structures .
- HOMO-LUMO analysis : Gaussian software to predict reactivity and electron transfer potential .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .
Q. What challenges arise in analyzing metabolic stability, and how are they addressed?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Half-life (t) : Use hepatocyte models to estimate in vivo clearance .
Q. What strategies improve solubility without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
